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molecular formula C9H6NO2- B1230498 Indole-2-carboxylate

Indole-2-carboxylate

Cat. No. B1230498
M. Wt: 160.15 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-M
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Patent
US06255306B1

Procedure details

To a stirred solution of 4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid (0.259 g, 1.00 mmol) in anhydrous N,N-dimethylformamide (6 mL) at room temperature was added carbonyldiimidazole (0.574 g, 2.00 mmol, 2.0 equivalents). The resulting reaction solution was stirred at room temperature under nitrogen for 2 hours. Then, the appropriate amine (4.00 mmol, 4.0 equivalents) or alcohol (4.00 mmol, 4.0 equivalents) was added directly, and the resulting reaction solution was stirred at room temperature under nitrogen overnight. In the case of alcohols, sodium hydride (60% in oil, 0.160 g, 4.00 mmol, 4.0 equivalents) was added, and the resulting reaction was heated an additional 2 hours at 50° C. The reaction solution was then evaporated under reduced pressure, and redissolved in chloroform (5 mL). Undissolved solid was removed via filtration through Celite®, and the filtrate was evaporated under reduced pressure. The residue was column chromatographed using silica gel (approximately 50 g) and elution with an appropriate solvent system to afford the corresponding indole-2-carboxamide or indole-2-carboxylate.
Name
4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid
Quantity
0.259 g
Type
reactant
Reaction Step One
Quantity
0.574 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
4 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1CCN([C:8]2[CH:16]=[CH:15][CH:14]=[C:13]3[C:9]=2[CH:10]=[C:11]([C:17]([OH:19])=[O:18])[NH:12]3)CC1.C(N1C=CN=C1)([N:22]1C=CN=C1)=O.[H-].[Na+]>CN(C)C=O>[NH:12]1[C:13]2[C:9](=[CH:8][CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:17]([NH2:22])=[O:19].[NH:12]1[C:13]2[C:9](=[CH:8][CH:16]=[CH:15][CH:14]=2)[CH:10]=[C:11]1[C:17]([O-:19])=[O:18] |f:2.3|

Inputs

Step One
Name
4-(4-methylpiperazin-1 yl)indole-2-carboxylic acid
Quantity
0.259 g
Type
reactant
Smiles
CN1CCN(CC1)C1=C2C=C(NC2=CC=C1)C(=O)O
Name
Quantity
0.574 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
amine
Quantity
4 mmol
Type
reactant
Smiles
Name
alcohol
Quantity
4 mmol
Type
reactant
Smiles
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.16 g
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution
STIRRING
Type
STIRRING
Details
was stirred at room temperature under nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the resulting reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated an additional 2 hours at 50° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in chloroform (5 mL)
CUSTOM
Type
CUSTOM
Details
was removed via filtration through Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
silica gel (approximately 50 g) and elution with an appropriate solvent system

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)N
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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